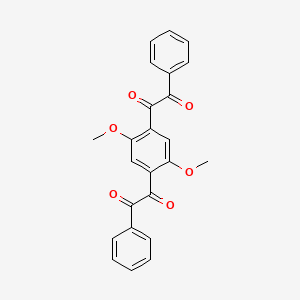
1,1'-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione) is a chemical compound with the molecular formula C₂₄H₁₈O₆ It is characterized by the presence of two methoxy groups attached to a phenylene ring, which is further connected to two phenylethane-1,2-dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione) typically involves the condensation of 2,5-dimethoxy-1,4-phenylenediamine with benzil under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(methyleneoxy)bis(4-methylphenyl)phthalazine
- 1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(methylene)bis(pyridin-1-ium) chloride
- 4,4’-((1E,1’E)-(2,5-dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzonitrile
Uniqueness
1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
680576-18-5 |
|---|---|
Molecular Formula |
C24H18O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-[2,5-dimethoxy-4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C24H18O6/c1-29-19-13-18(24(28)22(26)16-11-7-4-8-12-16)20(30-2)14-17(19)23(27)21(25)15-9-5-3-6-10-15/h3-14H,1-2H3 |
InChI Key |
DEHUITFJFQKHDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)C(=O)C2=CC=CC=C2)OC)C(=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















